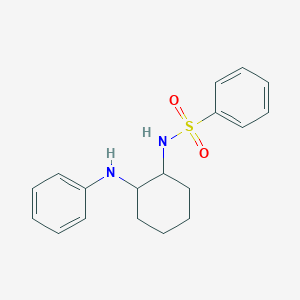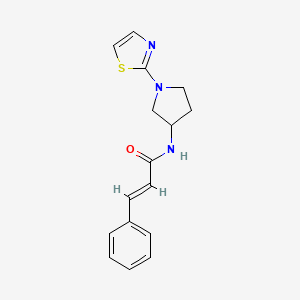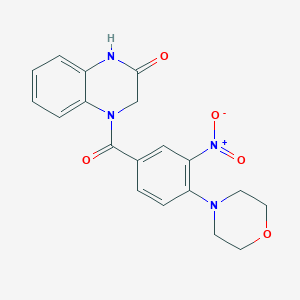
N-(2-anilinocyclohexyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-anilinocyclohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-anilinocyclohexyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-anilinocyclohexyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'agents anticancéreux
N-(2-anilinocyclohexyl)benzènesulfonamide: les dérivés ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Ces composés peuvent inhiber l'anhydrase carbonique IX (CA IX), qui est surexprimée dans de nombreuses tumeurs solides . En ciblant sélectivement CA IX, ces dérivés peuvent contribuer à la découverte de nouveaux agents antiprolifératifs. Par exemple, certains dérivés ont montré des effets inhibiteurs significatifs contre les lignées cellulaires du cancer du sein, ce qui en fait des candidats prometteurs pour la recherche sur le cancer .
Applications antimicrobiennes
Les mêmes propriétés qui rendent les dérivés du benzènesulfonamide efficaces contre les cellules cancéreuses se prêtent également à des applications antimicrobiennes. La capacité d'inhiber les enzymes de l'anhydrase carbonique peut être exploitée pour développer de nouveaux agents antimicrobiens qui ciblent les voies métaboliques de divers agents pathogènes .
Recherche pharmaceutique
En recherche pharmaceutique, This compound est précieux pour sa polyvalence. Il sert d'échafaudage pour la synthèse de composés ayant des applications thérapeutiques potentielles. Son rôle dans le développement de médicaments pour des maladies comme le cancer et les infections met en évidence son importance en chimie médicinale.
Science des matériaux
La structure chimique de ce composé lui permet d'être utilisé en science des matériaux, en particulier dans le développement de nouveaux matériaux aux propriétés spécifiques. Les chercheurs peuvent modifier le composé pour créer des matériaux avec les caractéristiques souhaitées, telles qu'une durabilité accrue ou une conductivité améliorée.
Synthèse organique
En tant que bloc de construction en synthèse organique, This compound est utilisé pour construire des molécules plus complexes. Sa réactivité et sa stabilité dans diverses conditions en font un composé précieux pour la synthèse d'une large gamme de produits organiques.
Études d'inhibition enzymatique
L'étude de l'inhibition enzymatique est cruciale pour comprendre les processus métaboliques et développer des médicaments qui peuvent moduler ces processusThis compound les dérivés ont été utilisés pour étudier l'inhibition des anhydrases carboniques, qui sont impliquées dans la régulation du pH et sont impliquées dans plusieurs maladies .
Recherche sur l'expression génique
Les changements d'expression génique sont fondamentaux pour de nombreuses maladies, y compris le cancer. Les dérivés du benzènesulfonamide peuvent être utilisés pour étudier les effets de l'expression génique sur la prolifération cellulaire et l'hypoxie tumorale, fournissant des informations sur le développement de thérapies ciblées .
Induction de l'apoptose
Certains dérivés de This compound ont été trouvés pour induire l'apoptose dans les cellules cancéreuses. C'est un domaine de recherche essentiel pour développer des traitements qui peuvent tuer sélectivement les cellules cancéreuses sans nuire aux cellules saines .
Mécanisme D'action
Target of Action
The primary target of N-(2-anilinocyclohexyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . This overexpression is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
N-(2-anilinocyclohexyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind with the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This interaction results in a decrease in tumor cell proliferation and an increase in tumor cell death .
Biochemical Pathways
The inhibition of CA IX by N-(2-anilinocyclohexyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . Tumor cells often shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH . By inhibiting CA IX, this compound disrupts this metabolic shift, thereby affecting the survival and proliferation of tumor cells .
Pharmacokinetics
It is known that the compound exhibits significant inhibitory effects against both cancer cell lines at concentration ranges from 152–631 μM .
Result of Action
The result of N-(2-anilinocyclohexyl)benzenesulfonamide’s action is a significant decrease in tumor cell proliferation and an increase in tumor cell death . For instance, one of the derivatives of this compound was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .
Action Environment
It is known that the efficacy of this compound can be affected by the ph of the tumor microenvironment, as the overexpression of ca ix in tumor cells is often associated with a significant modification in ph .
Analyse Biochimique
Biochemical Properties
N-(2-anilinocyclohexyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX, a protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the inhibition of carbonic anhydrase IX, which can have significant implications for various biochemical processes .
Cellular Effects
The effects of N-(2-anilinocyclohexyl)benzenesulfonamide on cells have been studied in the context of cancer cell lines. It has been found to have an inhibitory effect on the proliferation of certain cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line) and MCF-7 (another breast cancer cell line) .
Molecular Mechanism
At the molecular level, N-(2-anilinocyclohexyl)benzenesulfonamide exerts its effects through its interactions with carbonic anhydrase IX. By inhibiting this enzyme, it can influence gene expression and other molecular processes .
Temporal Effects in Laboratory Settings
Its inhibitory effects on cancer cell proliferation suggest that it may have long-term impacts on cellular function .
Metabolic Pathways
N-(2-anilinocyclohexyl)benzenesulfonamide’s involvement in metabolic pathways is largely tied to its interaction with carbonic anhydrase IX. This enzyme plays a key role in many metabolic processes, and the inhibition of this enzyme by N-(2-anilinocyclohexyl)benzenesulfonamide could potentially impact metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
N-(2-anilinocyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)19-15-9-3-1-4-10-15/h1-6,9-12,17-20H,7-8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBYCYQQULCMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)

![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2357960.png)
![1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one](/img/structure/B2357962.png)

![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)




![5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B2357974.png)

